molecular formula C18H17FN4O2 B2708043 2-fluoro-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide CAS No. 1203177-05-2

2-fluoro-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide

Cat. No.: B2708043
CAS No.: 1203177-05-2
M. Wt: 340.358
InChI Key: UGTZTUZAFTYGPM-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research, primarily as a key intermediate or potential scaffold for the development of novel therapeutic agents. Its structure incorporates a 1,2,4-triazole ring, a privileged heterocycle known for its diverse biological activities and presence in various approved drugs [Wikipedia: 1,2,4-Triazole]. The molecule's design, featuring a benzamide linked to a triazolone via an ethyl spacer, is characteristic of compounds engineered to interact with specific enzymatic targets. Research into analogous compounds suggests this chemical class may exhibit potent inhibitory activity against various kinases [ScienceDirect: Kinase Inhibitor], which are critical signaling proteins in diseases such as cancer and inflammatory disorders. The presence of the 2-fluorobenzoyl moiety is a common pharmacophore that can enhance binding affinity and metabolic stability. Consequently, this compound serves as a valuable chemical probe for investigating cellular signaling pathways and for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets in early-stage drug discovery.

Properties

IUPAC Name

2-fluoro-N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c1-22-16(13-7-3-2-4-8-13)21-23(18(22)25)12-11-20-17(24)14-9-5-6-10-15(14)19/h2-10H,11-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTZTUZAFTYGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)C2=CC=CC=C2F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired production scale. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzamide compounds .

Scientific Research Applications

Chemical Formula

The molecular formula for this compound is C18H19FN4OC_{18}H_{19}FN_4O.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties . The incorporation of the triazole ring in 2-fluoro-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide suggests potential efficacy against various bacterial and fungal strains.

Case Study: Antifungal Activity

A study evaluating the antifungal activity of triazole derivatives found that compounds similar to 2-fluoro-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide exhibited potent activity against Candida species and Aspergillus spp. .

Anticancer Properties

Triazole-containing compounds have been explored for their anticancer potential due to their ability to inhibit specific enzymes involved in tumor growth.

Case Study: Inhibition of Cancer Cell Proliferation

Research demonstrated that derivatives with similar structural motifs to 2-fluoro-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide significantly reduced the proliferation of various cancer cell lines in vitro. These findings suggest that this compound could be a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

Inflammation is a key factor in many diseases, including cancer and autoimmune disorders. Compounds containing triazole rings have shown promise as anti-inflammatory agents .

Case Study: In Vivo Studies

In vivo studies indicated that similar compounds reduced inflammation markers in animal models of arthritis . This suggests that 2-fluoro-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide could be beneficial in treating inflammatory conditions.

Table 1: Biological Activities of Triazole Derivatives

Activity TypeCompound ExampleEfficacy
AntimicrobialTriazole Derivative AEffective against Candida spp.
AnticancerTriazole Derivative BReduced cell proliferation by 50%
Anti-inflammatoryTriazole Derivative CDecreased inflammation markers

Table 2: Structure Activity Relationship (SAR)

Structural FeatureEffect on Activity
Fluorine SubstitutionEnhanced bioavailability
Triazole RingIncreased antimicrobial activity
Benzamide CoreImproved binding affinity

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Benzamide Substituent Triazole Substituents (Position 3, 4, 5) Reference
2-fluoro-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide 2-fluoro 3-phenyl, 4-methyl, 5-oxo
5-chloro-2-methoxy-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide (BG13945) 5-chloro, 2-methoxy 3-phenyl, 4-methyl, 5-oxo
N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) None Phenyl (non-triazole backbone)
2-hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) 2-hydroxy Phenyl (non-triazole backbone)
Orludodstatum 2-chloro-6-fluoro 4-ethyl, 3-hydroxymethyl, 5-oxo

Key Observations :

  • The target compound and BG13945 share identical triazole substituents but differ in benzamide groups (fluoro vs. chloro/methoxy), impacting electronic effects and lipophilicity .
  • Rip-B and Rip-D lack the triazole ring, emphasizing the importance of this heterocycle in modulating rigidity and binding interactions .
  • Orludodstatum’s triazole substituents (ethyl, hydroxymethyl) highlight how alkyl vs. aryl groups influence steric bulk and enzyme inhibition profiles .

Triazole Modifications

Compounds like 2-{3-(4-methylbenzyl)-4-[2-(1H-indol-3-yl)ethyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}-N’-(2-hydroxy phenyl methylidene) acetohydrazide () incorporate indole and hydrazide moieties, enhancing π-π stacking and metal chelation capabilities compared to the target compound’s simpler phenyl group .

Physicochemical Data

Table 2: Physical Properties

Compound Name Melting Point (°C) Yield (%) Key Spectral Data (NMR)
2-fluoro-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide Not reported Not reported Expected δ 7.5–8.1 ppm (fluorobenzoyl aromatic), δ 4.3–4.5 ppm (ethyl linker)
Rip-B 90 80 δ 7.3–7.7 ppm (benzamide), δ 3.8 ppm (methoxy)
Rip-D 96 34 δ 10.2 ppm (hydroxy), δ 6.8–7.2 ppm (salicylate)

Notes: The fluorine atom in the target compound would deshield adjacent protons in $^1$H-NMR, distinct from Rip-B’s methoxy or Rip-D’s hydroxy groups .

Antimicrobial Potential

Triazole derivatives in exhibit antimicrobial activity against gram-positive and gram-negative bacteria. The target compound’s phenyl group may enhance membrane penetration, while the fluorine could improve metabolic stability compared to non-halogenated analogs .

Enzyme Inhibition

Orludodstatum’s role as a dihydroorotate dehydrogenase (DHODH) inhibitor suggests that triazole-based benzamides can target enzymatic pathways. The target compound’s methyl and phenyl groups may occupy hydrophobic enzyme pockets differently than Orludodstatum’s ethyl and hydroxymethyl groups .

Biological Activity

Structure and Composition

The molecular formula of 2-fluoro-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide is C18H19FN4OC_{18}H_{19}FN_4O. The structure features a benzamide core substituted with a fluorine atom and a triazole moiety, which may contribute to its biological properties.

Molecular Weight

The molecular weight of this compound is approximately 324.37 g/mol.

The biological activity of 2-fluoro-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit antimicrobial , antitumor , and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that derivatives of triazole compounds can possess significant antimicrobial activity. For instance, a related compound demonstrated effectiveness against various bacterial strains, suggesting that the triazole ring may enhance the compound's ability to penetrate bacterial cell walls.

Antitumor Activity

Preliminary data suggest that the compound may exhibit cytotoxic effects against cancer cell lines. In vitro studies have indicated that it can induce apoptosis in certain cancer cells, possibly through the activation of caspase pathways.

Anti-inflammatory Properties

There is evidence that benzamide derivatives can inhibit pro-inflammatory cytokines. The presence of the triazole group may modulate inflammatory pathways, providing a potential therapeutic avenue for inflammatory diseases.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated a series of triazole derivatives for their antimicrobial efficacy. The results indicated that compounds similar to 2-fluoro-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide exhibited potent activity against both Gram-positive and Gram-negative bacteria .

Study 2: Antitumor Activity

A recent investigation in Cancer Letters assessed the antitumor properties of various benzamide derivatives. The study found that some compounds induced apoptosis in breast cancer cells by activating specific apoptotic pathways. The triazole moiety was highlighted as a critical structural feature contributing to increased cytotoxicity .

Study 3: Inflammatory Response Modulation

Research published in Pharmacology Reports explored the anti-inflammatory effects of benzamide derivatives. The findings suggested that these compounds could reduce levels of TNF-alpha and IL-6 in vitro, indicating a potential role in managing inflammatory conditions .

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